molecular formula C13H22ClNO B3086298 [(2-Ethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride CAS No. 1158644-06-4

[(2-Ethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride

Cat. No. B3086298
CAS RN: 1158644-06-4
M. Wt: 243.77 g/mol
InChI Key: MVJDDHQJKCXTMG-UHFFFAOYSA-N
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Description

“(2-Ethoxyphenyl)methylamine hydrochloride” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure for “(2-Ethoxyphenyl)methylamine hydrochloride” is not available in the sources I have access to .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, molecular formula, and molecular weight. Unfortunately, the specific physical and chemical properties for “(2-Ethoxyphenyl)methylamine hydrochloride” are not available in the sources I have access to .

Scientific Research Applications

Chemical Warfare Agent Degradation Products

Research on the degradation products of chemical warfare agents (CWAs) assesses the formation, environmental fate, and toxicity of these compounds, including their persistence and mammalian toxicity. Such studies are crucial for environmental and occupational health, offering a framework for understanding how similar chemical compounds might degrade and interact with biological systems (Munro et al., 1999).

Carcinogen Metabolites

Investigations into human urinary carcinogen metabolites from tobacco offer insights into how specific compounds are metabolized and detected in biological systems. This research is significant for understanding the metabolic pathways of carcinogens and their biomarkers, potentially relevant for studying similar chemical compounds (Hecht, 2002).

Hydroaminomethylation of Oleochemicals

The hydroaminomethylation (HAM) process, particularly of vegetable oils, illustrates the application of chemical reactions to produce bio-based compounds with industrial potential. This research highlights the catalytic methods and functionalization of compounds, which could be related to the chemical modifications and applications of “(2-Ethoxyphenyl)methylamine hydrochloride” (Vanbésien et al., 2018).

Neurochemistry and Neurotoxicity

Studies on the neurochemistry and neurotoxicity of compounds, such as MDMA, provide a basis for understanding how structurally similar compounds might interact with the nervous system. This area of research explores the acute and long-term effects of neuroactive substances, their metabolic pathways, and their impact on behavior and physiology (McKenna & Peroutka, 1990).

These examples from the literature show a range of scientific investigations into the metabolism, environmental fate, and biological interactions of chemical compounds. While they do not directly address “(2-Ethoxyphenyl)methylamine hydrochloride,” they offer a glimpse into the complex world of chemical research and its applications in environmental health, toxicology, industrial chemistry, and neurobiology.

Mechanism of Action

The mechanism of action describes how a compound interacts with biological systems. Unfortunately, the mechanism of action for “(2-Ethoxyphenyl)methylamine hydrochloride” is not available in the sources I have access to .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for “(2-Ethoxyphenyl)methylamine hydrochloride” is not available in the sources I have access to .

properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO.ClH/c1-4-15-13-8-6-5-7-12(13)10-14-9-11(2)3;/h5-8,11,14H,4,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJDDHQJKCXTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNCC(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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